molecular formula C24H24N2O3S B2503165 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide CAS No. 941871-72-3

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide

Cat. No. B2503165
M. Wt: 420.53
InChI Key: KWJKUENJSXTMAF-UHFFFAOYSA-N
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Description

The compound "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide" is a derivative of benzenesulfonamide with a quinoline core structure. This type of compound is of interest due to its potential biological activities, such as the ability to down-regulate NFκB activity, which is a pathway involved in inflammatory responses and cancer .

Synthesis Analysis

The synthesis of related N-(quinolin-8-yl)benzenesulfonamide derivatives typically involves the amidation reaction of 8-aminoquinoline with benzenesulfonyl chloride derivatives . In a similar context, the synthesis of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives has been reported, which involves the treatment of the synthesized compounds with KOH followed by reaction with nickel acetate or nickel chloride to form nickel complexes . These methods provide a foundation for the synthesis of the compound , although the specific synthesis details for "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide" are not directly provided in the papers.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic methods, including 1H-NMR and MS . Additionally, the molecular structures of nickel complexes derived from similar compounds have been determined by single-crystal X-ray diffraction . These techniques would likely be applicable for analyzing the molecular structure of "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide".

Chemical Reactions Analysis

The chemical reactivity of N-(quinolin-8-yl)benzenesulfonamide derivatives has been explored in the context of their ability to suppress the NFκB pathway . Furthermore, the fragmentation pathways of these derivatives under electrospray ionization mass spectroscopy have been studied, providing insights into their potential chemical behavior and stability .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide" are not detailed in the provided papers, related compounds have been evaluated for their in vitro anticancer activity and in vivo radioprotective activity . Additionally, the fluorescent properties and antioxidant activity of benzene-fluorinated quinolinones have been investigated, suggesting that the compound may also possess these properties .

Scientific Research Applications

Anticancer and Radioprotective Activities

One significant area of research is the exploration of N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide derivatives for their potential anticancer and radioprotective properties. Ghorab et al. (2008) highlighted the synthesis of novel 4-(quinolin-1-yl) benzenesulfonamide derivatives demonstrating in vitro anticancer activity, with certain compounds showing cytotoxic activity comparable to doxorubicin, a reference drug. Additionally, a compound from the series exhibited in vivo radioprotective activity against γ-irradiation in mice, underscoring the therapeutic potential of these derivatives in oncology and protection against radiation-induced damage (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Fluorescent Probes for Biological Applications

Research has also delved into the design and synthesis of fluorescent probes based on N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide for biological applications. Ohshima et al. (2010) developed a fluorescent probe for Zn2+, demonstrating its utility in sensitive and efficient cell-membrane permeability. This probe and its benzenesulfonyl-caged derivative showcased rapid reactivation by hydrolysis, indicating practical applications for Zn2+ detection in living cells (Ohshima, Kitamura, Morita, Shiro, Yamada, Ikekita, Kimura, & Aoki, 2010).

Antimicrobial Applications

Furthermore, the synthesis of quinoline clubbed with sulfonamide moiety has shown promise in antimicrobial applications. A study presented new compounds synthesized for use as antimicrobial agents, with several derivatives displaying high activity against Gram-positive bacteria, indicating the potential of these compounds in combating microbial infections (2019).

Chemical Synthesis and Structural Analysis

Research into the synthesis and structural analysis of N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide derivatives has broadened the understanding of their chemical properties and potential applications. For instance, the synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives and analysis of their fragmentation pathways have provided insights into their chemical behavior, which could inform future applications in drug design and development (Chen Bin, 2015).

Safety And Hazards

Benzenesulfonyl hydrazide, a compound similar to the one , is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

Benzosultams, a subclass of bicyclic sulfonamides, have been found in numerous biologically active compounds and pharmaceuticals . They exhibit a wide spectrum of promising bioactivities, which have been widely utilized as inhibitors and drugs . Therefore, the development of new synthetic classes of antimicrobials based on these structures is a promising direction for future research .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-10-11-20(15-18(17)2)24(27)25-21-12-13-23-19(16-21)7-6-14-26(23)30(28,29)22-8-4-3-5-9-22/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJKUENJSXTMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide

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